molecular formula C10H10BrN3OS B8367098 1-(6-Bromo-2-benzothiazolyl)-3-ethylurea

1-(6-Bromo-2-benzothiazolyl)-3-ethylurea

Cat. No. B8367098
M. Wt: 300.18 g/mol
InChI Key: CCOZLAKGZRSBNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Bromo-2-benzothiazolyl)-3-ethylurea is a useful research compound. Its molecular formula is C10H10BrN3OS and its molecular weight is 300.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H10BrN3OS

Molecular Weight

300.18 g/mol

IUPAC Name

1-(6-bromo-1,3-benzothiazol-2-yl)-3-ethylurea

InChI

InChI=1S/C10H10BrN3OS/c1-2-12-9(15)14-10-13-7-4-3-6(11)5-8(7)16-10/h3-5H,2H2,1H3,(H2,12,13,14,15)

InChI Key

CCOZLAKGZRSBNO-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC1=NC2=C(S1)C=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

About 0.75 g of 6-bromo-1,3-benzothiazol-2-amine (crude) is dissolved in about 15 mL DMF. About 0.5 mL of ethylisocyanate is added followed by about 0.9 mL triethylamine and the solution is heated to about 80° C. under good agitation. The solution is allowed to stir for about 4 hours then cooled to RT. The solvent is removed in vacuo and the solids are washed well with ether. The product is further purified by column chromatography.
Quantity
0.75 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
0.9 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A suspension of 2-amino-6-bromo-benzothiazole (6.12 g, 26.2 mmol), triethylamine (7.30 mL, 52.4 mmol, 2.0 eq), and ethyl isocyanate (4.15 mL, 52.4 mmol, 2.0 eq) in 50 mL toluene was heated at about 90° C. for about 15 hours. The precipitate was filtered off, washed with Et2O, and dried under vacuum to give the desired compound 7.39 g (94%). LC/MS 300.0 (M−1); LC retention time 3.01 min.
Quantity
6.12 g
Type
reactant
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step One
Quantity
4.15 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
94%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.